![molecular formula C18H21N3O2S B2743287 4-oxo-4-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide CAS No. 1448033-31-5](/img/structure/B2743287.png)
4-oxo-4-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-oxo-4-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide” is a complex organic molecule. It contains several functional groups including an amide, a thiazole ring, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. For instance, its solubility can be affected by the polar amide group. The presence of aromatic rings (phenyl and thiazole) may contribute to its stability .Scientific Research Applications
Biological Evaluation of Thiazole Derivatives
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some synthesized compounds containing thiazole moieties have shown potent antioxidant activity . This suggests that “4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE” could potentially be used in the development of antioxidant drugs or supplements.
Antimicrobial Activity
Thiazole derivatives have been found to possess antimicrobial properties . This indicates that “4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE” could be used in the development of new antimicrobial agents.
Anti-Inflammatory Properties
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that “4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE” could potentially be used in the treatment of inflammatory diseases.
Anticancer Properties
Thiazole derivatives have been found to possess anticancer properties . This suggests that “4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE” could potentially be used in the development of new anticancer drugs.
Antiviral Properties
Some compounds containing thiazole moieties have shown significant enhancement in antiviral activity . This suggests that “4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE” could potentially be used in the development of antiviral drugs.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets through various orientations, namely nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect numerous biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to induce various biological effects depending on their targets .
Action Environment
It is known that the therapeutic outcome of substituted thiazole derivatives can be affected by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .
properties
IUPAC Name |
4-oxo-4-phenyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-16(14-4-2-1-3-5-14)6-7-17(23)20-15-8-11-21(12-9-15)18-19-10-13-24-18/h1-5,10,13,15H,6-9,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOSAKIZQZWWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC(=O)C2=CC=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-4-phenyl-N-(1-(thiazol-2-yl)piperidin-4-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.